molecular formula C13H13NO3 B6414909 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one CAS No. 1261999-16-9

2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one

Cat. No.: B6414909
CAS No.: 1261999-16-9
M. Wt: 231.25 g/mol
InChI Key: UTWTUJNLDZUVGF-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones It features a pyridin-4-one core substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-pyridone under acidic or basic conditions. One common method is the use of a Friedländer reaction, where the aldehyde and the ketone react in the presence of a base such as sodium hydroxide or an acid catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinones.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyridinones.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one
  • 2-(2,5-Dimethoxyphenyl)pyridin-3(1H)-one
  • 2-(2,5-Dimethoxyphenyl)pyridin-5(1H)-one

Uniqueness

2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy groups and the pyridinone ring can affect the compound’s ability to interact with various targets, making it distinct from its isomers.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-10-3-4-13(17-2)11(8-10)12-7-9(15)5-6-14-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWTUJNLDZUVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692641
Record name 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-16-9
Record name 4-Pyridinol, 2-(2,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261999-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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